

Technical Guide: Comparative NMR Analysis of (Methoxymethyl)trimethylammonium Chloride

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Compound of Interest

Compound Name:	(Methoxymethyl)trimethylammonium chloride
CAS No.:	6343-91-5
Cat. No.:	B14082094

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Executive Summary

(Methoxymethyl)trimethylammonium chloride (MMTMAC) serves as a specialized electrophilic aminating agent and a phase-transfer catalyst precursor. Unlike the ubiquitous Tetramethylammonium chloride (TMAC), MMTMAC possesses a reactive N,O-acetal linkage (N-CH₂-O), rendering it structurally distinct but chemically liable to hydrolysis.

This guide provides a rigorous framework for verifying MMTMAC identity and purity. We move beyond basic peak listing to a comparative analysis against its primary structural analog (TMAC), its hazardous precursor (Chloromethyl methyl ether, MOM-Cl), and its degradation product (Trimethylamine, TMA).

Key Analytical Challenge: Distinguishing the diagnostic methylene bridge () from solvent satellites and verifying the absence of hydrolysis products (Formaldehyde/TMA).

Structural Context & Theoretical Spin System

To interpret the spectrum accurately, we must first deconstruct the magnetic environment of the nuclei. MMTMAC (

) contains three distinct proton environments.

The Spin System

- Environment A (

): Nine equivalent protons attached to the quaternary nitrogen.[1] High symmetry results in a strong singlet.

- Environment B (

): Three protons on the methoxy group.[1] Deshielded by oxygen but insulated from the positive charge.

- Environment C (

): Two protons on the methylene bridge.[1] These are the most deshielded due to the combined inductive effects of the quaternary nitrogen and the oxygen atom. This is the Diagnostic Signal.

Comparative NMR Analysis

The following data standardizes the chemical shifts (

) relative to TMS (

ppm) in DMSO-

. DMSO is preferred over

to prevent hydrolysis during acquisition.

Table 1: Comparative Chemical Shifts (DMSO-)

Component	Role	Signal 1: N-Me / Other	Signal 2: O-Me	Signal 3: Bridge ()	Multiplicity
MMTMAC	Target	3.15 ppm (s, 9H)	3.38 ppm (s, 3H)	4.95 ppm (s, 2H)	Singlets
TMAC	Analog	3.10 ppm (s, 12H)	N/A	N/A	Singlet
MOM-Cl	Precursor	N/A	3.48 ppm (s, 3H)	5.45 ppm (s, 2H)	Singlets
TMA (HCl)	Impurity	2.80 ppm (d, 9H)	N/A	N/A	Doublet

*Note: TMA signal splitting and shift are highly pH-dependent. In acidic media (HCl salt), coupling to the N-H proton splits the methyl signal.

Detailed Comparative Insights

1. MMTMAC vs. TMAC (The Analog)

- **The Trap:** A low-resolution scan may mistake MMTMAC for TMAC if the integration is ignored. TMAC shows a single massive peak at ~3.10 ppm.
- **The Distinction:** MMTMAC must display the 9:3:2 integration ratio. The presence of the downfield methylene peak at ~4.95 ppm is the "Go/No-Go" signal for the methoxymethyl group.

2. MMTMAC vs. MOM-Cl (The Precursor)

- **Safety Critical:** MOM-Cl is a potent carcinogen. Confirming its absence is mandatory.
- **The Shift:** The methylene protons in MOM-Cl () appear significantly downfield (~5.45 ppm) compared to MMTMAC (~4.95 ppm) due to the higher electronegativity of Chlorine compared to Nitrogen. Any singlet >5.3 ppm suggests unreacted precursor.

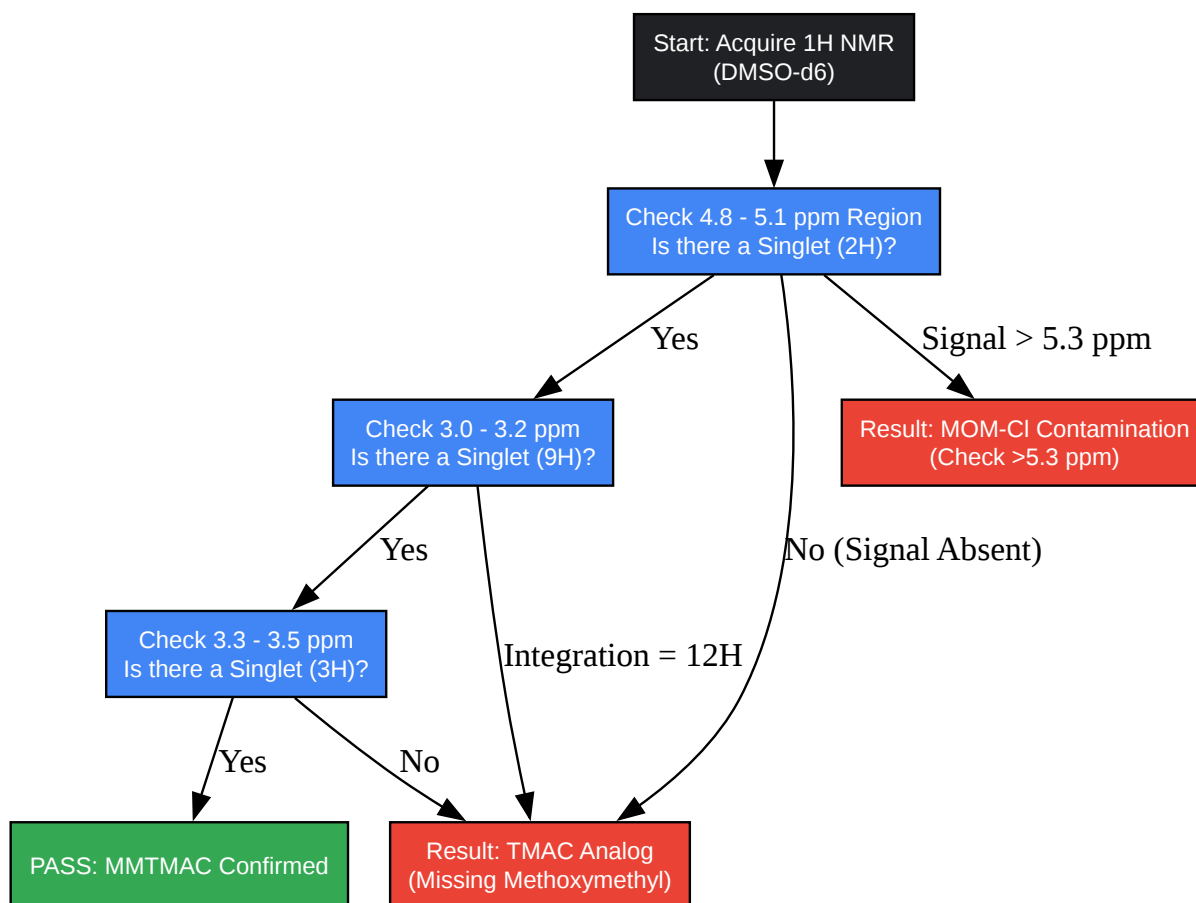
3. MMTMAC vs. Hydrolysis Products (Formaldehyde + TMA)

- Degradation Pathway:
- The Signs:
 - Appearance of a sharp singlet at ~9.6 ppm (Formaldehyde).
 - Shift of the N-Me peak upfield toward 2.8 ppm (TMA salt).
 - Loss of the 4.95 ppm bridge signal.

Visualization: Logic & Workflow

Diagram 1: Spectral Assignment Logic

This decision tree guides the analyst through peak validation, ensuring no false positives from solvent impurities.



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Caption: Logical flow for distinguishing MMTMAC from structural analogs and precursors based on chemical shift regions.

Experimental Protocol: The "Dry-Lock" Method

Because MMTMAC is hygroscopic and prone to hydrolysis, standard "open-air" preparation yields inconsistent data.

Reagents

- Solvent: DMSO-

(99.9% D) from sealed ampoules. Avoid

unless pH is strictly buffered >7.

- Internal Standard: TMS (Tetramethylsilane) or TCNB (for quantitative purity).

Step-by-Step Methodology

- Vessel Preparation:

- Dry NMR tubes in an oven at 120°C for 2 hours. Cool in a desiccator.
- Why: Surface moisture on glass is sufficient to initiate hydrolysis of the N-C-O bond.

- Sample Dissolution (Glovebox or N₂ Cone recommended):

- Weigh ~15 mg of MMTMAC.
- Add 0.6 mL DMSO-
.
- Critical: Cap immediately. Do not vortex aggressively; invert gently to dissolve.

- Acquisition Parameters (400 MHz+):

- Pulse Angle: 30°.
- Relaxation Delay (D1): Set to

seconds. The quaternary methyl protons have long

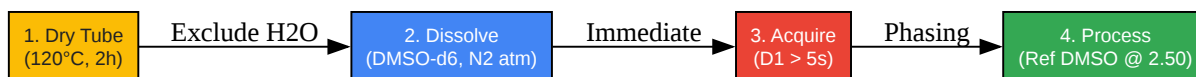
relaxation times. Short D1 results in under-integration of the 9H signal relative to the 2H
bridge.
- Scans (NS): 16 (Sufficient for 15 mg).

- Processing:

- Calibrate TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

- Phase correction must be manual to ensure the base of the massive N-Me signal does not distort the baseline for the O-Me signal.

Diagram 2: The "Dry-Lock" Workflow



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Caption: Experimental workflow emphasizing moisture exclusion to prevent hydrolysis artifacts.

Troubleshooting & Impurity Profiling

Issue: "The 9H Singlet is split."

- Cause: Presence of Trimethylamine Hydrochloride (TMA·HCl).
- Mechanism: The proton on the nitrogen () couples with the methyl protons (), turning the singlet into a doublet.
- Solution: Recrystallize from anhydrous Ethanol/Ether.

Issue: "Extra peak at 3.33 ppm."

- Cause: Water () in DMSO-
.[2][3]
- Analysis: This overlaps dangerously with the O-Me signal of MMTMAC (~3.38 ppm).
- Fix: Use the
peak (4.95 ppm) for purity calculations, not the O-Me peak.

References

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